3-Amino-1,2,4-benzotriazine 4-oxide

Description

Significance of N-Oxide Architectures in Chemical Biology Research

N-oxide architectures, which feature an oxygen atom coordinated to a nitrogen atom within a heterocyclic system, are of considerable importance in chemical biology research. nih.govnih.gov The introduction of an N-oxide group can significantly modify a parent molecule's physicochemical properties, such as its solubility, metabolic stability, and electronic characteristics. nih.gov This alteration can result in enhanced biological activity. nih.gov

A key application of N-oxides in medicinal chemistry is in the development of hypoxia-activated prodrugs. nih.gov These are compounds that are metabolically activated under the low-oxygen conditions characteristic of solid tumors. This targeted activation makes N-oxide-containing compounds promising candidates for selective anticancer therapies. nih.gov The N+–O– bond is highly polar and can form strong hydrogen bonds, which can also influence a molecule's biological interactions. nih.gov

Contextualizing 3-Amino-1,2,4-benzotriazine 4-oxide within the Benzotriazine N-Oxide Class

Within the class of benzotriazine N-oxides, this compound is a significant compound. It is a known metabolite of the antitumor agent tirapazamine (B611382) (3-amino-1,2,4-benzotriazine 1,4-dioxide). nih.gov The structure of this compound features the core 1,2,4-benzotriazine (B1219565) scaffold with an N-oxide at the 4-position and an amino group at the 3-position. nih.gov

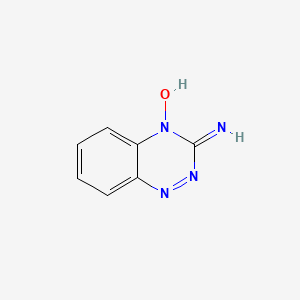

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6N4O |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

4-hydroxy-1,2,4-benzotriazin-3-imine |

InChI |

InChI=1S/C7H6N4O/c8-7-10-9-5-3-1-2-4-6(5)11(7)12/h1-4,8,12H |

InChI Key |

VTMYCDWIJCNYDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=NC(=N)N2O |

Synonyms |

3-A-BTAO 3-amino-1,2,4-benzotriazine 4-oxide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 1,2,4-Benzotriazine (B1219565) N-Oxides

The synthesis of 1,2,4-benzotriazine N-oxides serves as a foundational step for accessing a variety of derivatives, including the primary compound of interest. Methodologies have been developed to selectively introduce oxide groups at the N1 and N4 positions, leading to the formation of mono-oxides and dioxides.

General Synthesis Routes for 3-Amino-1,2,4-benzotriazine 1-Oxides

The preparation of 3-Amino-1,2,4-benzotriazine 1-oxides can be achieved through several established synthetic pathways. One common method involves the reaction of 1-fluoro-2-nitrobenzene or 1,2-dinitrobenzene with guanidine in tetrahydrofuran (THF), followed by treatment with potassium tert-butoxide, which results in the 1-oxide in good yield.

Another documented approach begins with the heating of 2-nitroaniline and cyanamide (B42294) to form a melt. This intermediate is subsequently cooled and treated dropwise with cold concentrated hydrochloric acid to yield 3-Amino-1,2,4-benzotriazine 1-oxide.

Synthetic Pathways to 3-Amino-1,2,4-benzotriazine 1,4-Dioxides

The synthesis of the corresponding 1,4-dioxides often uses the 1-oxide as a precursor. For instance, 3-Amino-1,2,4-benzotriazine 1-oxide can be further oxidized using peracetic acid to afford the 1,4-dioxide.

An alternative route to the 1,4-dioxide structure involves the reaction of benzofurazan-1-oxide with disodium cyanamide under homogeneous conditions. google.com A variation of this method uses cyanamide and sodium hydroxide in place of disodium cyanamide. google.com These methods have been foundational in the synthesis of Tirapazamine (B611382) and a variety of its derivatives, which have been evaluated for their biological activities. nih.govresearchgate.net

Directed Synthesis of 3-Amino-1,2,4-benzotriazine 4-oxide

The synthesis of this compound can be approached through two primary strategies: the reduction of a 1,4-dioxide precursor or the direct oxidation of 3-Amino-1,2,4-benzotriazine.

Derivation from 3-Amino-1,2,4-benzotriazine 1,4-Dioxide Precursors

This compound has been identified as a metabolite resulting from the one-electron bioreductive activation of its 1,4-dioxide analog, Tirapazamine. acs.orgnih.govacs.org This transformation is mediated by enzymes such as xanthine (B1682287)/xanthine oxidase and NADPH:cytochrome P450 oxidoreductase. acs.orgnih.gov In this process, the 1,4-dioxide undergoes a one-electron reduction to form a radical intermediate. nih.gov While the major two-electron reduction product is the 1-oxide, the 4-oxide is also formed as a novel metabolite. nih.govacs.org However, the yield of the 4-oxide can be limited as it is susceptible to further reduction to the non-oxidized 3-Amino-1,2,4-benzotriazine. nih.govacs.org

A chemical reduction method has also been described, involving the reaction of the 1,4-dioxide with tert-butyl peracetate. acs.org

Oxidation Approaches from 3-Amino-1,2,4-benzotriazine

Direct oxidation of 3-Amino-1,2,4-benzotriazine provides a more straightforward, albeit low-yielding, route to the 4-oxide. Two notable methods have been documented. acs.org

The first approach involves treating a solution of 3-Amino-1,2,4-benzotriazine in glacial acetic acid with 30% hydrogen peroxide. The reaction is conducted at 50°C for 2 hours, resulting in the desired 4-oxide, albeit with a modest yield of 3.7%. acs.org

A second method utilizes m-chloroperbenzoic acid (m-CPBA) as the oxidant. The reaction between 3-Amino-1,2,4-benzotriazine and m-CPBA is carried out in methylene chloride at room temperature. This process also affords the 4-oxide in a low yield of 4%. acs.org

| Starting Material | Reagents | Product | Reported Yield |

|---|---|---|---|

| 3-Amino-1,2,4-benzotriazine 1,4-Dioxide (Tirapazamine) | Xanthine/Xanthine Oxidase (in vitro bioreduction) | This compound | N/A (Metabolite) |

| 3-Amino-1,2,4-benzotriazine | 30% Hydrogen Peroxide, Glacial Acetic Acid | This compound | 3.7% |

| 3-Amino-1,2,4-benzotriazine | m-Chloroperbenzoic Acid (m-CPBA), Methylene Chloride | This compound | 4% |

Reactivity and Chemical Transformations of this compound

The chemical reactivity of this compound is primarily characterized by its behavior in reductive environments. As a metabolite of the bioreduction of Tirapazamine, the 4-oxide is itself an intermediate that can undergo further chemical changes. acs.org

Research has shown that the 4-oxide readily undergoes further reduction to form 3-Amino-1,2,4-benzotriazine. nih.govacs.org This subsequent reduction explains why its yield is often moderate during the in vitro metabolism of Tirapazamine; under conditions of extensive reductive metabolism, the fully deoxygenated benzotriazine becomes the more prominent product. acs.orgnih.gov This contrasts with the isomeric 3-Amino-1,2,4-benzotriazine 1-oxide, which is a major, more stable metabolite because it does not readily undergo further enzymatic reduction. nih.govacs.org

The one-electron reduction of the parent 1,4-dioxide leads to the formation of radical intermediates. ubc.ca These radicals can undergo dismutation to regenerate the parent 1,4-dioxide and the corresponding 1-oxide. ubc.ca While the direct reactivity studies on the isolated 4-oxide are less extensive, its position as an intermediate in the reductive cascade of Tirapazamine highlights its susceptibility to reduction as its key chemical transformation. nih.govubc.ca

Reductive Pathways and Stability under Reducing Conditions

This compound is a recognized product of the one-electron reductive metabolism of Tirapazamine. nih.govacs.org This transformation is a critical step in the mechanism of action of Tirapazamine, which selectively targets hypoxic tumor cells. The formation of the 4-oxide occurs enzymatically, with key roles played by reductases such as xanthine/xanthine oxidase and NADPH:cytochrome P450 oxidoreductase. nih.govacs.org

Upon its formation, this compound exhibits limited stability under reducing conditions. It is known to be less stable than its isomeric counterpart, 3-Amino-1,2,4-benzotriazine 1-oxide, which is the major metabolite. nih.govacs.org The 4-oxide readily undergoes further reduction, ultimately yielding the fully deoxygenated product, 3-amino-1,2,4-benzotriazine. nih.govacs.org This propensity for subsequent reduction means that under conditions of extensive reductive metabolism, the observable yield of the 4-oxide is often diminished. nih.govacs.org

The reductive metabolism of Tirapazamine can be summarized in the following table, highlighting the position of this compound as an intermediate.

| Parent Compound | Reductive Process | Key Metabolites | Enzymes Involved | Metabolite Stability |

|---|---|---|---|---|

| Tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide) | One-electron reduction | 3-Amino-1,2,4-benzotriazine 1-oxide and this compound | Xanthine/xanthine oxidase, NADPH:cytochrome P450 oxidoreductase | The 1-oxide is more stable; the 4-oxide is less stable and readily reduced further. nih.govacs.org |

| This compound | Further reduction | 3-amino-1,2,4-benzotriazine | Not specified | The final deoxygenated product. |

Reactions with Electrophilic and Nucleophilic Reagents

Detailed research findings on the reactions of isolated this compound with a broad range of electrophilic and nucleophilic reagents are not extensively documented in the reviewed scientific literature. The primary focus of existing research has been on its formation, stability, and subsequent reduction within the metabolic cascade of Tirapazamine. While the electronic properties of the benzotriazine N-oxide ring system suggest potential sites for electrophilic and nucleophilic attack, specific experimental data for the 4-oxide isomer remains limited.

Metabolic Pathways and Bioreduction Studies

Enzymatic Formation of 3-Amino-1,2,4-benzotriazine 4-oxide

This compound has been identified as a metabolite resulting from the one-electron bioreductive activation of the antitumor agent tirapazamine (B611382) (3-amino-1,2,4-benzotriazine 1,4-dioxide). nih.gov This conversion is facilitated by specific enzyme systems under hypoxic conditions, which are characteristic of the tumor microenvironment. nih.gov

The enzyme system xanthine (B1682287)/xanthine oxidase is instrumental in the formation of this compound from its parent compound, tirapazamine. nih.gov Xanthine oxidase, a key enzyme in purine (B94841) catabolism, can reduce tirapazamine through a one-electron transfer mechanism, leading to the generation of the 4-oxide metabolite. nih.govnih.gov This process is a crucial step in the metabolic pathway of tirapazamine under oxygen-deficient conditions.

Alongside xanthine oxidase, NADPH:cytochrome P450 oxidoreductase also plays a significant role in the bioreductive activation of tirapazamine to form this compound. nih.gov This enzyme, a membrane-bound flavoprotein, is a key component of the cytochrome P450 monooxygenase system and is responsible for transferring electrons from NADPH to various recipients, including cytochrome P450. nih.govwikipedia.org Studies have demonstrated that purified NADPH:cytochrome P450 oxidoreductase can catalyze the reduction of tirapazamine, contributing to the formation of the 4-oxide metabolite. nih.govnih.govnih.gov The involvement of this reductase highlights the importance of the microsomal electron transport chain in the metabolic activation of this class of compounds. nih.gov

Subsequent Biotransformations of this compound

The metabolic journey of this compound does not conclude with its formation. It is, in fact, an intermediate that can undergo further enzymatic reactions.

Research has shown that this compound is susceptible to further enzymatic reduction. nih.gov This subsequent biotransformation leads to the formation of 3-amino-1,2,4-benzotriazine, the fully reduced benzotriazine analogue. nih.gov Consequently, in environments where extensive reductive metabolism occurs, the concentration of the 4-oxide metabolite may decrease as it is converted into its deoxygenated counterpart. nih.gov

Comparative Analysis with Other Bioreductive Metabolites (e.g., 3-Amino-1,2,4-benzotriazine 1-oxide)

The bioreductive metabolism of tirapazamine also yields another significant metabolite, 3-Amino-1,2,4-benzotriazine 1-oxide. nih.gov A comparative analysis of the metabolic fates of the 1-oxide and 4-oxide isomers reveals key differences in their stability and subsequent transformations.

Mechanistic Investigations of Biological Activity

Hypoxia-Selective Bioreductive Activation Mechanism

The hallmark of this class of compounds is their selective toxicity towards cells in hypoxic environments, a common feature of solid tumors. nih.govwikipedia.org This selectivity arises from a bioreductive activation process that is favored under low oxygen conditions. The parent compound, tirapazamine (B611382), undergoes enzymatic one-electron reduction to generate a cytotoxic species. nih.govnih.gov The 3-amino-1,2,4-benzotriazine 4-oxide is formed as a product during this metabolic activation. nih.gov

Generation of Reactive Radical Intermediates

The initial step in the activation of the parent 1,4-dioxide is a one-electron reduction, a reaction catalyzed by enzymes such as NADPH:cytochrome P450 oxidoreductase. nih.govnih.govoup.com This reduction generates a radical anion of the parent compound. ubc.ca This initial radical can then undergo further transformation to produce a more reactive and damaging species, often referred to as an oxidizing radical. ubc.canih.gov This oxidizing radical, a benzotriazinyl radical, is considered a key intermediate responsible for the subsequent cellular damage. ubc.caresearchgate.net While this compound is a metabolite of this process, its direct role and potential to participate in the cascade of radical generation and DNA damage is an area of active investigation. nih.gov

Protonation States of Radical Anions and their Significance

The radical anions generated from the one-electron reduction of tirapazamine and its analogues can undergo protonation, a process that is significantly influenced by the surrounding pH. ubc.canih.gov The cytotoxicity of tirapazamine has been observed to increase as the pH decreases, which strongly suggests that the protonated form of the radical is either the primary cytotoxic agent or a critical intermediate in its formation. ubc.ca The pKa values of these radical anions, which describe their tendency to accept a proton, have been determined for tirapazamine and several of its analogues.

Radical pKa Values for Tirapazamine and its Analogues

| Compound | Radical pKa |

|---|---|

| Tirapazamine (1) | 6.19 ± 0.05 |

| 6-methoxy analogue (6) | 6.10 ± 0.03 |

| 7-dimethylamino analogue (7) | 6.45 ± 0.04 |

| 8-methyl analogue (8) | 6.60 ± 0.04 |

Data sourced from Anderson et al. (2003). ubc.canih.gov

These pKa values, being in the physiological range, indicate that the equilibrium between the unprotonated and protonated radical species can be finely tuned by the pH of the cellular microenvironment.

Role of Oxygen Tension in Radical Quenching and Cytotoxicity

The profound selectivity of these compounds for hypoxic cells is directly linked to the influence of molecular oxygen on the fate of the initially formed radical. nih.gov In the presence of sufficient oxygen (normoxic conditions), the one-electron reduced radical is rapidly re-oxidized back to the parent compound, a process termed "futile cycling". nih.govnih.gov This reaction with oxygen effectively quenches the radical, preventing it from accumulating and causing damage.

Conversely, under hypoxic conditions where oxygen levels are low, the radical has a longer lifetime. nih.gov This extended lifespan allows the radical to diffuse over significant distances within the cell and interact with critical cellular targets, most notably DNA, leading to cytotoxicity. nih.gov The rate of reaction of the radical with oxygen is comparable to that of other known hypoxic cell sensitizers. nih.gov

Molecular Mechanisms of DNA Damage

The ultimate cause of cell death induced by the bioreductive activation of 3-amino-1,2,4-benzotriazine N-oxides is extensive DNA damage. nih.govnih.gov The oxidizing radicals generated under hypoxic conditions are potent DNA-damaging agents. researchgate.netnih.gov

Induction of Oxidatively Generated DNA Lesions

The activated benzotriazinyl radical is capable of causing significant oxidative damage to the constituent bases of DNA. nih.gov It has been shown to damage both purine (B94841) and pyrimidine (B1678525) residues within double-stranded DNA. nih.gov Under aerobic conditions, futile cycling can lead to the production of reactive oxygen species, which in turn can cause oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine. nih.gov However, the primary mechanism of action under hypoxic conditions involves the direct action of the drug-derived radical on DNA. This radical can abstract hydrogen atoms from the sugar-phosphate backbone or the nucleotide bases, initiating a cascade of reactions that result in various forms of oxidative DNA lesions. researchgate.netnih.gov

The reactivity of the benzotriazinyl radical of tirapazamine towards key components of DNA has been quantified, highlighting its potential to inflict direct damage.

Rate Constants for the Reaction of the Tirapazamine-Derived Benzotriazinyl Radical

| Reactant | Rate Constant (M-1 s-1) |

|---|---|

| dGMP | (1.4 ± 0.2) x 108 |

| 2-deoxyribose | (3.7 ± 0.5) x 106 |

Data sourced from Anderson et al. (2003). nih.gov

Formation of Single- and Double-Strand Breaks in DNA

A critical consequence of the interaction between the activated radical and DNA is the formation of strand breaks. The one-electron reduction product of tirapazamine has been unequivocally shown to cause both single- and double-strand breaks in plasmid DNA. nih.govoup.comnih.gov The formation of DNA double-strand breaks is considered a particularly lethal form of damage and is thought to be a major contributor to the potent cytotoxicity of these compounds under hypoxic conditions. nih.gov Studies with analogues of tirapazamine that are specifically targeted to DNA have demonstrated a dramatic increase in the yield of both single- and double-strand breaks, further supporting the mechanism of direct DNA damage. nih.gov

The enzymatic reduction of the parent compound is a key step in initiating this DNA damage cascade. The efficiency of this reduction can vary depending on the specific enzyme involved.

Enzyme Kinetic Parameters for the Reduction of Tirapazamine

| Enzyme | Km (mM) | Vmax (nmol/min/mg) |

|---|---|---|

| Rat Liver NADPH:cytochrome P450 oxidoreductase | 1.01 - 1.61 | 4416 - 5099 |

Trapping of Topoisomerase I- and II-DNA Complexes

The activity related to this compound has been shown to interfere with the function of topoisomerases, essential enzymes that manage the topology of DNA. Research indicates that the parent compound, Tirapazamine, functions as a topoisomerase II poison, particularly under hypoxic conditions. aacrjournals.orgnih.gov This poisoning leads to the stabilization of topoisomerase II-DNA cleavable complexes, where the DNA is cut but not resealed, resulting in lethal double-strand breaks. aacrjournals.orgnih.gov

Studies have demonstrated that nuclear extracts from cells treated with Tirapazamine under hypoxia showed a marked reduction in topoisomerase II activity. nih.gov Furthermore, the DNA double-strand breaks induced by Tirapazamine were significantly reduced in cells with low levels of nuclear topoisomerase IIα, and the compound was shown to cause topoisomerase IIα to become covalently bound to DNA. nih.gov This evidence strongly suggests that the cytotoxicity is, at least in part, exerted through the poisoning of topoisomerase II, making it a tumor-specific topoisomerase II poison due to its activation in the hypoxic tumor environment. aacrjournals.orgnih.gov

Additionally, there is evidence suggesting an interaction with topoisomerase I. Tirapazamine has been found to sensitize hepatocellular carcinoma cells to topoisomerase I inhibitors. aacrjournals.org Genetic analysis in chicken DT40 cells suggests that the accumulation of both topoisomerase I- and topoisomerase II-trapped DNA complexes is a potential cause of cell death induced by Tirapazamine under hypoxic conditions. acs.org

Involvement of Hydroxyl Radical Species in DNA Alteration

A primary mechanism of DNA damage involves the generation of highly reactive hydroxyl radicals (•OH). nih.govacs.orgacs.org Under hypoxic conditions, the parent compound Tirapazamine is metabolically reduced in a one-electron reduction process, which includes the formation of this compound, to produce a radical species. nih.govwikipedia.orgnih.gov This radical can lead to the formation of the powerfully oxidizing benzotriazinyl radical or the hydroxyl radical, which then attacks DNA. wikipedia.orgnih.govnih.gov

The action of these radicals on DNA is extensive, causing single- and double-strand breaks, base damage, and damage to the deoxyribose sugar backbone. aacrjournals.orgnih.govacs.orgmedchemexpress.com Detailed analysis of the byproducts of this DNA damage has shown them to be identical to those produced by hydroxyl radicals, providing strong evidence for their involvement. acs.orgacs.org The process involves the abstraction of hydrogen atoms from the deoxyribose sugars, leading to strand cleavage. nih.govacs.org This non-selective hydrogen atom abstraction is characteristic of the highly reactive hydroxyl radical. acs.org

This mechanism effectively allows for the selective delivery of hydroxyl radicals—the active agent in radiation therapy—to the oxygen-poor cells characteristic of solid tumors. nih.govacs.org Even under aerobic conditions, the compound can induce oxidative DNA damage, suggesting a process of futile redox cycling where the radical is repeatedly formed and re-oxidized, generating superoxide (B77818) radicals. acs.orgnih.gov

Cellular Responses to this compound-Related Activity

The DNA damage and other molecular insults triggered by the bioreductive activation of Tirapazamine elicit a range of cellular responses, culminating in cell death.

Induction of Programmed Cell Death (Apoptosis)

A significant cellular response to the activity of this compound's parent compound is the induction of apoptosis, or programmed cell death. nih.gov This has been observed across various cancer cell lines. nih.govnih.govnih.gov The induction of apoptosis is confirmed by characteristic hallmarks such as DNA fragmentation and the cleavage of poly(ADP-ribose) polymerase (PARP), a key protein involved in DNA repair and apoptosis. nih.govnih.gov Studies on derivatives of the parent compound also confirm that their cytotoxic activity is mediated by inducing apoptosis. nih.govresearchgate.net

Apoptosis is executed by a family of proteases known as caspases. The activity associated with this compound leads to the activation of these critical enzymes. Specifically, the activation of the executioner caspases, caspase-3 and caspase-7, has been documented. nih.govresearchgate.net When activated, these caspases cleave a multitude of cellular substrates, including PARP, leading to the systematic dismantling of the cell. nih.govresearchgate.net The detection of cleaved caspase-3 and cleaved PARP in cells treated with Tirapazamine or its derivatives provides direct evidence of the engagement of this apoptotic pathway. nih.govresearchgate.netresearchgate.net

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Tirapazamine (with SN-38) | Bel-7402 (Hepatocellular Carcinoma) | Increased levels of cleaved caspase-3 | researchgate.net |

| TPZ Derivative (9a) | HCT-116 (Colon Carcinoma) | Activation of caspase 3/7 | nih.govresearchgate.net |

| TPZ Derivative (TH-4000E) | Not Specified | Activated Caspase-3 | researchgate.net |

The mitochondria play a central role in the regulation of apoptosis. A key event in the initiation of the mitochondrial apoptotic pathway is the loss of the mitochondrial membrane potential (ΔΨm). aacrjournals.org Treatment with Tirapazamine has been shown to cause a significant and profound loss in ΔΨm in various cell lines. nih.govaacrjournals.org This depolarization of the mitochondrial membrane is considered a critical step that often precedes the full execution of apoptosis. nih.gov

Interestingly, this effect is not limited to hypoxic conditions; a temporary but significant loss in mitochondrial membrane potential has also been observed in cells exposed to the compound under normal oxygen levels (aerobically). aacrjournals.org The mechanism for this loss of membrane potential may involve the regulated opening of a large channel in the mitochondria, known as the mitochondrial permeability transition pore. aacrjournals.orgnih.gov Studies on derivatives of the parent compound further support the finding that cytotoxicity is linked to the modulation and decrease of the mitochondrial membrane potential. nih.govresearchgate.net

| Cell Line | Condition | Effect on Mitochondrial Membrane Potential (ΔΨm) | Reference |

|---|---|---|---|

| SCCVII | Aerobic | Dose-dependent decrease to ~30% of control | aacrjournals.org |

| p53-functional Neuroblastoma | Hypoxic | Significant ΔΨm loss preceding apoptosis | nih.gov |

| p53-nonfunctional Neuroblastoma | Hypoxic | No significant ΔΨm loss | nih.gov |

| Bel-7402 (Hepatocellular Carcinoma) | Hypoxic | Loss of ΔΨm | researchgate.net |

| Molt-4 (Leukemia) | Hypoxic | Modulation of ΔΨm by derivatives | nih.gov |

The tumor suppressor protein p53, often called the "guardian of the genome," is a critical regulator of cell cycle arrest and apoptosis in response to DNA damage. youtube.comtiktok.comyoutube.com Research has established a clear link between the cytotoxic effects of Tirapazamine and the functional status of p53. nih.gov

In neuroblastoma cell lines, the cytotoxicity of Tirapazamine was found to be p53-dependent. nih.gov Cell lines with a functional p53 protein (p53-functional) were highly sensitive to the drug and underwent apoptosis upon treatment. In contrast, cell lines where p53 was non-functional were resistant. nih.gov Treatment with Tirapazamine led to the induction of p53 and its downstream target, p21 (a cell cycle inhibitor), specifically in the p53-functional cells. nih.gov This demonstrates that a functional p53 pathway is crucial for mediating the apoptotic response to the DNA damage caused by this class of compounds. Further studies on derivatives of 3-amino-1,2,4-benzotriazine 1,4-dioxide also indicate that their cytotoxic mechanism may involve the modulation of p53 protein expression. nih.govresearchgate.net

| Cell Line Type | Effect of Tirapazamine Treatment | Reference |

|---|---|---|

| p53-functional Neuroblastoma | Induction of p53 and p21 expression, leading to apoptosis | nih.gov |

| p53-nonfunctional Neuroblastoma | No induction of p53 or p21; no apoptosis | nih.gov |

| Molt-4 (Leukemia) | Cytotoxicity of derivatives mediated by modulation of p53 expression | nih.gov |

Cell Cycle Perturbation and Arrest Mechanisms (e.g., G2/M Arrest)

The activation of Tirapazamine and its subsequent metabolic products, including this compound, has been shown to interrupt cell cycle progression, a critical process for tumor growth. Research conducted on V79 Chinese hamster cells demonstrated that treatment with Tirapazamine leads to a significant reduction in the number of mitotic cells. nih.gov Specifically, mitotic cell counts approached zero after a four-hour treatment with 100 microM of Tirapazamine, or after three hours with a 300 microM concentration. nih.gov This cessation of mitotic activity indicates an arrest in the cell cycle, preventing cells from completing division and proliferating. nih.gov The interruption of the cell cycle is a key component of the compound's cytotoxic mechanism under aerobic conditions and is linked to the induction of apoptosis, or programmed cell death. nih.gov

Engagement of DNA Repair Pathways (e.g., Homologous Recombination)

The primary mechanism of Tirapazamine's selective toxicity to hypoxic cells is the generation of DNA damage. nih.govpatsnap.com Following its one-electron reduction to a radical species, the drug and its metabolites induce single- and double-strand breaks, base damage, and the formation of trapped topoisomerase complexes. researchgate.netacs.orgchemicalbook.com This extensive DNA damage inherently engages the cell's DNA repair machinery.

Studies using isogenic chicken DT40 cell lines, which have specific DNA repair genes deleted, have revealed the critical role of these pathways in responding to Tirapazamine-induced damage. Cells deficient in genes for the homologous recombination (HR) pathway showed significant sensitivity to the compound under hypoxic conditions. acs.org This suggests that HR is a crucial pathway for repairing the complex DNA damage, such as double-strand breaks, caused by Tirapazamine's activation.

Furthermore, research in hepatocellular carcinoma cell lines has shown that combination treatment with Tirapazamine and the topoisomerase I inhibitor SN-38 (the active metabolite of irinotecan) dramatically impaired the phosphorylation of proteins involved in the homologous recombination repair pathway. aacrjournals.org This inhibition of a key repair mechanism contributes to the synergistic cytotoxicity observed with the drug combination. aacrjournals.org

Under hypoxic conditions, Tirapazamine and its reactive metabolites can also act as surrogates for molecular oxygen in "fixing" DNA radical lesions, converting them into strand breaks. acs.org This action further underscores the compound's ability to generate a high burden of complex DNA damage that challenges and can overwhelm cellular repair capacities. nih.govacs.org

| Cell Line Deficient in Repair Pathway | Sensitivity to Tirapazamine | Implication |

| Homologous Recombination (HR) | High sensitivity under hypoxic conditions. acs.org | HR is a critical pathway for repairing DNA double-strand breaks induced by the compound. |

| Base Excision Repair (BER) | High sensitivity under both hypoxic and normoxic conditions. acs.org | The compound induces oxidative DNA base lesions that are substrates for the BER pathway. |

| Topoisomerase II (topo II) | Involved in the formation of DNA double-strand breaks. acs.org | Tirapazamine acts as a topoisomerase II poison, trapping the enzyme-DNA complex. nih.gov |

Anti-Angiogenic Activity and Related Molecular Pathways

While primarily classified as a hypoxia-activated cytotoxin, the biological activity of this compound's parent compound, Tirapazamine, intersects with pathways that regulate angiogenesis—the formation of new blood vessels. A key mediator of this process is the Hypoxia-Inducible Factor-1α (HIF-1α), which functions as a master transcriptional regulator of genes involved in angiogenesis, including vascular endothelial growth factor (VEGF). aacrjournals.org As detailed in the following section, Tirapazamine has been shown to significantly inhibit the accumulation and activity of HIF-1α. nih.govaacrjournals.org By downregulating a central driver of the angiogenic response to hypoxia, Tirapazamine can interfere with this critical tumor survival mechanism.

Interestingly, studies combining Tirapazamine with metronomic (low-dose, frequent) cyclophosphamide, a treatment known for its anti-angiogenic effects, have shown enhanced anti-tumor activity. nih.gov The research indicated that this combination led to a functional improvement of the tumor vasculature, which unexpectedly increased tumor oxygenation and drug uptake, thereby enhancing the intratumoral activation of Tirapazamine. nih.gov

Interactions with Hypoxia-Inducible Factor (HIF-1α) Pathways

One of the most significant molecular interactions of Tirapazamine, beyond direct DNA damage, is its ability to suppress the HIF-1α pathway. nih.govaacrjournals.orgnih.gov Under hypoxic conditions, HIF-1α protein typically becomes stable, translocates to the nucleus, and activates a wide array of genes that help tumor cells adapt and survive in the low-oxygen environment. aacrjournals.org

Multiple studies have confirmed that Tirapazamine can induce a remarkable reduction in HIF-1α protein levels and inhibit its transcriptional activity in various cancer cell lines. aacrjournals.orgnih.govaacrjournals.org This effect is not due to a decrease in HIF-1α mRNA expression or an increase in its protein degradation. nih.govnih.gov Instead, mechanistic investigations revealed that Tirapazamine inhibits the translation (synthesis) of the HIF-1α protein. nih.govnih.gov This inhibitory action is dependent on the phosphorylation of eukaryotic initiation factor 2α (eIF2α) and is independent of the mTORC1/4E-BP1 pathway, another major regulator of protein synthesis. nih.govplos.org

The suppression of HIF-1α is a critical aspect of Tirapazamine's anticancer activity, as it can counteract a key survival mechanism of tumors and potentially overcome resistance to other therapies. aacrjournals.org For instance, high levels of HIF-1α have been correlated with resistance to topoisomerase I inhibitors in hepatocellular carcinoma; by downregulating HIF-1α, Tirapazamine can sensitize these cancer cells to such agents. aacrjournals.org

| Research Finding | Cell Line(s) | Mechanism | Reference |

| Tirapazamine inhibits hypoxia-induced HIF-1α protein accumulation and transcriptional activity. | Bel-7402 (Hepatocellular Carcinoma) | Downregulation of HIF-1α protein. | aacrjournals.org |

| Tirapazamine inhibits HIF-1α accumulation by decreasing its protein synthesis, not by affecting mRNA levels or protein degradation. | HeLa (Cervical Cancer) | Inhibition of HIF-1α translation via eIF2α phosphorylation. | nih.govnih.gov |

| Combination of Tirapazamine and SN-38 dramatically inhibited HIF-1α protein accumulation and transcriptional activation. | Hepatocellular Carcinoma Cell Lines | Cooperative modulation of HIF-1α. | aacrjournals.org |

| The HIF-1α inhibitory activity of Tirapazamine is independent of its topoisomerase IIα inhibition. | HeLa | Specific effect on HIF-1α translational regulation. | nih.gov |

Derivatization, Analogues, and Structure Activity Relationships

Design and Synthesis of Novel 3-Amino-1,2,4-benzotriazine 4-oxide Analogues

The quest for improved analogues has focused on three primary areas: modifying the substituent at the 3-amino position, altering the benzotriazine core itself, and constructing more complex fused ring systems.

Modifications at the 3-amino group of the 1,2,4-benzotriazine (B1219565) 1,4-dioxide structure have been a key strategy in developing new analogues. One approach involved the synthesis of 18 novel 3-(alkoxymethylamino)-1,2,4-benzotriazine 1,4-dioxides. nih.gov These compounds were evaluated for their cytotoxic activities under both normal oxygen (normoxia) and low oxygen (hypoxia) conditions across five different human cancer cell lines. nih.gov Several of these derivatives demonstrated cytotoxic activity comparable to or greater than that of tirapazamine (B611382). nih.gov

Conversely, research has also explored the removal of substituents at this position. An analogue of SR 4233 (tirapazamine) that lacks any substituent at the 3-position of the triazine ring, known as SR 4482, was found to be more toxic to hypoxic cells in vitro than the parent compound. nih.gov This suggests that both the presence and the nature of the substituent at the 3-position play a critical role in modulating the compound's biological activity. nih.gov

Systematic changes to the benzene (B151609) portion of the benzotriazine core have been extensively studied to fine-tune the molecule's properties. In a major study, 34 analogues of 1,2,4-benzotriazin-3-amine (B41255) 1,4-dioxides were synthesized to investigate the structure-activity relationships (SAR) associated with ring substitution. acs.org The electronic, hydrophobic, and steric parameters of substituents at the 5-, 6-, 7-, and 8-positions were systematically varied. acs.org For example, 3-amino-7-arylsulfonyl-1-2-4-benzotriazines and their corresponding 1-oxides and 1,4-dioxides have been synthesized as analogues of other antimalarial compounds. dtic.mil

The synthesis of these core-modified analogues often starts from appropriately substituted benzofuroxans, which are reacted with cyanamide (B42294) under basic conditions, followed by acidification. google.com The nature of the substituent on the benzene ring significantly influences the physicochemical properties and, consequently, the biological activity of the resulting compounds. acs.org

To explore a wider chemical space, researchers have designed and synthesized tricyclic systems by fusing additional rings to the benzotriazine scaffold. Although not direct derivatives of this compound, the synthesis of new tricyclic 1,2-thiazine derivatives provides insight into the chemical strategies for creating more complex, rigid structures. nih.gov In these compounds, a third ring, such as oxazine, oxazepine, or oxazocin, is added to a 1,2-benzothiazine skeleton. nih.gov

Another approach involves the creation of azole-fused 4-amino-1,2,3-triazine N-oxides. researchgate.net These nitrogen-rich heterocyclic fused molecules are synthesized through diazotization reactions of o-amino-aminohydroximoyl nitrogen-rich heterocyclic rings. researchgate.net Furthermore, the development of nih.govacs.orgubc.catriazolo[4,3-a]pyrimidines through one-pot, three-component synthesis represents another strategy for generating fused heterocyclic systems with potential biological activity. nih.gov These synthetic efforts highlight the versatility of the triazine core in constructing diverse and complex molecular architectures.

Structure-Activity Relationship (SAR) Studies for Biological Potency

SAR studies have been crucial in elucidating the links between the chemical structure of these analogues and their biological functions, particularly their effectiveness as hypoxic cytotoxins.

A strong correlation exists between the chemical structure of 3-amino-1,2,4-benzotriazine 1,4-dioxide analogues and their selective toxicity to cells in hypoxic environments. Hypoxic cytotoxicity has been shown to be positively correlated with the electron affinity of the compounds, as measured by the polarographic half-wave reduction potential (E1/2). nih.gov

In a comprehensive study of 34 ring-substituted analogues, hypoxic cytotoxicity was found to generally increase with a higher one-electron reduction potential (E(1)). acs.org A maximum relative hypoxic toxicity (RHT), up to 3.9 times that of tirapazamine, was observed in halo- and trifluoromethyl-substituted derivatives with E(1) values between approximately -370 to -400 mV. acs.org However, the ratio of hypoxic to aerobic cytotoxicity (hypoxic cytotoxicity ratio, HCR) reached its peak for analogues with E(1) values in the range of -450 to -510 mV, which corresponds to the presence of weakly electron-donating substituents. acs.org

Table 1: Hypoxic Cytotoxicity of Selected 3-(Alkoxymethylamino)-1,2,4-benzotriazine 1,4-dioxide Analogues Data extracted from a study on their in vitro activity against various cell lines under hypoxic conditions. nih.gov

| Compound | R-group (on 3-amino) | Cell Line | IC50 (µM) in Hypoxia |

| Tirapazamine | H | K562 | 0.45 |

| 4b | -CH₂OCH₂CH₃ | K562 | 0.28 |

| 4l | -CH₂O(CH₂)₄CH₃ | K562 | 0.35 |

| 4m | -CH₂O(CH₂)₅CH₃ | K562 | 0.38 |

The electron-accepting potency, a critical factor for the bioreductive activation of these compounds, is heavily influenced by the nature and position of substituents on the benzotriazine ring. The one-electron reduction potential (E(1)), a measure of this potency, has been shown to correlate well with the Hammett electronic parameter (σ) for substituents at the 5-, 6-, 7-, and 8-positions. acs.org

Electron-withdrawing substituents, such as halo- and trifluoromethyl groups, increase the E(1) value (make it less negative), thereby enhancing the electron-accepting potency. acs.org This increased electron affinity leads to a strong positive correlation with aerobic cytotoxic potency. acs.org Conversely, electron-donating groups, like dimethylamino, decrease the E(1) value. acs.org The range of E(1) values for the 34 synthesized analogues spanned from -240 mV to -670 mV, with tirapazamine itself having a value of -456 mV. acs.org This wide range demonstrates the significant impact that ring substitution has on the electronic properties of the 1,2,4-benzotriazine 1,4-dioxide scaffold.

Table 2: One-Electron Reduction Potentials (E(1)) of Selected Tirapazamine Analogues Data from a study correlating substituent effects with electrochemical properties. acs.org

| Substituent Position | Substituent | E(1) (mV vs. NHE) |

| - | H (Tirapazamine) | -456 |

| 7 | F | -418 |

| 7 | Cl | -410 |

| 7 | Br | -408 |

| 7 | CF₃ | -380 |

| 7 | CH₃ | -480 |

| 7 | OCH₃ | -510 |

| 7 | N(CH₃)₂ | -589 |

| 8 | CF₃ | -372 |

Influence of Steric, Lipophilic, and Polar Features on Activity

The biological activity of this compound analogues is profoundly influenced by the steric, lipophilic, and polar characteristics of their substituents. Quantitative structure-activity relationship (QSAR) studies have demonstrated that bulky, hydrophobic, and polar substituents generally lead to lower inhibitory potencies in antibacterial assays. mdpi.com

In the context of anticancer activity, particularly for the related 1,4-dioxide analogues, a systematic variation of substituents at the 5-, 6-, 7-, and 8-positions has provided significant insights. acs.org A study involving 34 different 3-amino-1,2,4-benzotriazine 1,4-dioxides with substituents spanning a wide range of electronic, hydrophobic, and steric properties revealed several key correlations. acs.org For instance, aerobic cytotoxic potency showed a strong positive correlation with the one-electron reduction potential (E(1)), meaning that electron-withdrawing substituents increased this activity. acs.org Conversely, hypoxic cytotoxicity (the desired effect for these bioreductive drugs) did not show a simple correlation with the reduction potential. acs.org This suggests that while electronic properties are crucial, other factors like the stability of the resulting drug radical and its ability to damage cellular targets also play a significant role. acs.orgnih.gov

Furthermore, the lipophilicity of the analogues has been shown to have a positive correlation with hypoxic activity, but only within a specific range. researchgate.net This indicates that an optimal balance of water solubility and membrane permeability is necessary for the compound to reach its target within the hypoxic tumor environment. Extremely lipophilic or hydrophilic compounds may exhibit reduced efficacy.

Preclinical Assessment of Analogues against Cancer Cell Lines

Analogues of this compound, especially the 1,4-dioxide derivatives, have been extensively evaluated for their cytotoxic activity against a variety of human cancer cell lines, often showing greater potency than the parent compound, tirapazamine. researchgate.netnih.gov These studies are typically conducted under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions to determine the hypoxia-selective cytotoxicity, a key feature of this class of drugs. nih.gov

Derivatives have been tested against numerous cell lines, including those from leukemia (Molt-4, K562, HL-60), liver cancer (Hep-G2, Bel-7402), prostate cancer (PC-3), lung cancer (A549, NCI-H460), breast cancer (MCF-7), and colon cancer (HCT-116). researchgate.netnih.govresearchgate.netresearchgate.net In one study, a series of 3-(alkoxymethylamino)-1,2,4-benzotriazine 1,4-dioxides showed promising results against K562, SMMC-7721, A549, PC-3, and KB cell lines, with some compounds exhibiting higher activity than tirapazamine. researchgate.net Another study found that compounds 1i and 1m from a synthesized series were particularly effective against Molt-4 and HL-60 leukemia cells. nih.gov Further investigation revealed their mechanism might involve the modulation of p53 protein expression and a decrease in mitochondrial membrane potential. nih.gov

Structural modifications at the 3-position, such as incorporating alkyl linkers, have also yielded compounds with potent hypoxic cytotoxicity. researchgate.netresearchgate.netresearchgate.net For example, derivative 9a, a 3-(aminoalkylamino)-1,2,4-benzotriazine 1,4-dioxide-extended derivative, demonstrated more potent hypoxic cytotoxicity than tirapazamine against HCT-116 cells, mediated by cell cycle arrest and induction of DNA damage. researchgate.netresearchgate.net

| Compound/Derivative Type | Cancer Cell Lines Tested | Key Findings | Citation |

|---|---|---|---|

| 3-(Alkoxymethylamino)-1,2,4-benzotriazine 1,4-dioxides | K562, SMMC-7721, A549, PC-3, KB | Some derivatives showed higher or similar cytotoxic activity compared to tirapazamine. | researchgate.net |

| 3-Amino-1,2,4-benzotriazine-1,4-dioxide derivatives (general series) | Molt-4, K562, HL60, Hep-G2, PC-3 | Most compounds showed more potent activity than tirapazamine. Compounds 1i and 1m were superior against Molt-4 and HL-60. | nih.gov |

| 3-(Aminoalkylamino)-1,2,4-benzotriazine 1,4-dioxide-extended derivatives | MCF-7, NCI-H460, HCT-116 | Most synthesized compounds showed more potent hypoxic cytotoxicity than or comparable to tirapazamine. | researchgate.netresearchgate.net |

| Compound 9a (specific extended derivative) | HCT-116 | Showed more potent hypoxic cytotoxicity than tirapazamine, mediated by cell cycle arrest and DNA damage. | researchgate.netresearchgate.net |

| Substituted 3-amino-1,2,4-benzotriazine 1,4-dioxides | SCCVII (mouse squamous cell carcinoma) | Cytotoxicity under aerobic and hypoxic conditions was determined to establish structure-activity relationships. | acs.org |

Investigation of Broader Biological Activities (e.g., Antibacterial, Antimicrobial)

Beyond their well-documented anticancer properties, derivatives of this compound have been investigated for other biological activities, most notably as antibacterial agents. mdpi.comresearchgate.net The parent 1,4-dioxide, tirapazamine, and a series of its derivatives with substitutions at the 3-amino position were evaluated for their activity against both Gram-negative (Escherichia coli, Salmonella enterica) and Gram-positive (Staphylococcus aureus) bacteria. mdpi.comresearchgate.net

The antibacterial efficacy, measured by the minimum inhibitory concentration (MIC), varied significantly depending on the specific derivative. mdpi.com For example, a derivative with an acetylamino substituent (compound 2 in the study) was identified as a lead compound, showing high potency against E. coli and S. enterica. mdpi.com Another derivative with a methoxycarbonyl amino substituent (compound 4) also demonstrated strong activity. mdpi.com These findings suggest that these compounds could potentially be repurposed as antibacterial agents, either alone or in combination with existing antibiotics like ciprofloxacin (B1669076) and nitrofurantoin (B1679001) to enhance their effects. researchgate.net The mechanism is thought to involve the generation of reactive oxygen species (ROS), which induces multi-target damage in bacterial cells. researchgate.net

Other related benzotriazine structures have been noted for a wide array of pharmacological activities, including antimalarial, anti-inflammatory, and diuretic effects, indicating the broad therapeutic potential of this chemical scaffold. acs.orgsemanticscholar.orgacs.org

| Derivative Substituent at 3-amino position | Organism | Minimum Inhibitory Concentration (MIC) in µM | Citation |

|---|---|---|---|

| Acetylamino | E. coli | 1.1 | mdpi.com |

| S. enterica | 1.1 | mdpi.com | |

| S. aureus | 2.2 | mdpi.com | |

| Propionylamino | E. coli | 8.5 | mdpi.com |

| S. enterica | 8.5 | mdpi.com | |

| S. aureus | 4.3 | mdpi.com | |

| Methoxycarbonylamino | E. coli | 4.2 | mdpi.com |

| S. enterica | 2.1 | mdpi.com | |

| S. aureus | 2.1 | mdpi.com | |

| Ethoxycarbonylamino | E. coli | 32.0 | mdpi.com |

| S. enterica | Not specified | mdpi.com | |

| S. aureus | Not specified | mdpi.com |

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Methodologies for Derivatives

The future development of therapeutic agents based on the 3-Amino-1,2,4-benzotriazine 4-oxide scaffold is highly dependent on the ability to synthesize a diverse range of derivatives for structure-activity relationship (SAR) studies. While a method for the unambiguous synthesis of the parent compound exists, future efforts must focus on creating more versatile and efficient synthetic platforms. nih.gov

A promising direction lies in the adoption of modern synthetic strategies that have proven effective for other nitrogen-containing heterocycles. nih.gov For instance, convergent synthesis, which allows for the late-stage introduction of various functional groups, could be adapted. nih.gov This approach would facilitate the rapid generation of a library of analogues with modifications at different positions of the benzotriazine core, which is crucial for optimizing biological activity.

Furthermore, the exploration of advanced coupling reagents could streamline the synthesis of derivatives. Reagents such as HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), known for their efficiency in peptide synthesis, could be employed to create novel amide derivatives at the 3-amino position. acs.org Research into novel synthetic routes, such as adapting the reduction of 2-nitrophenylhydrazones used for related dihydro-1,2,4-benzotriazines, may also yield new pathways to functionalized core structures. semanticscholar.org

Deeper Elucidation of Cellular and Molecular Interaction Mechanisms

This compound is known to be a product of the one-electron bioreductive activation of its parent compound, Tirapazamine (B611382), a process mediated by enzymes such as NADPH:cytochrome P450 oxidoreductase. nih.gov This activation occurs selectively in the low-oxygen (hypoxic) environments characteristic of solid tumors, leading to the formation of oxidizing radicals that cause DNA damage. nih.govnih.gov

Key research questions include defining the exact nature of the radical species generated from the 4-oxide and understanding its reactivity. The one-electron reduction potential of the oxidizing radicals from the parent Tirapazamine and its analogues has been studied, but a specific focus on the 4-oxide is needed. nih.gov Investigating its interaction with specific DNA sequences, base pairs, and DNA repair machinery could reveal a unique damage signature, potentially informing the development of more targeted therapies.

Table 1: Metabolic Pathway of Tirapazamine

| Precursor/Metabolite | Role/Characteristic | Reference |

| Tirapazamine (SR 4233) | Parent antitumor agent, activated by one-electron reduction under hypoxia. | nih.govnih.gov |

| This compound | Metabolite formed from one-electron activation of Tirapazamine. | nih.gov |

| 3-Amino-1,2,4-benzotriazine 1-oxide (SR 4317) | Isomeric metabolite, a major product of two-electron reduction, not readily reduced further. | nih.govnih.gov |

| 3-Amino-1,2,4-benzotriazine | Product of the further reduction of the 4-oxide metabolite. | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Modalities

While the primary therapeutic context for this compound is as a hypoxia-selective antitumor agent, the broader 1,2,4-benzotriazine (B1219565) chemical family has demonstrated a wide range of biological activities. nih.govsemanticscholar.org This suggests that derivatives of the 4-oxide could be effective against a variety of other diseases.

A particularly compelling avenue is the exploration of novel biological targets. Research on the related class of 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines has revealed them to be a novel class of ligands for sigma receptors, with some compounds showing nanomolar affinity for the σ1 subtype. semanticscholar.org This finding opens up the exciting possibility of developing agents for cardiovascular conditions, as well as neurodegenerative and proliferative diseases. semanticscholar.org

Furthermore, screening of a diversified library of this compound derivatives could uncover new therapeutic applications. Related structures have been investigated for antihypertensive, anti-inflammatory, and diuretic effects. semanticscholar.org Additionally, various triazine derivatives have shown promise as antimicrobial, antiviral, and anti-HIV agents, indicating that this scaffold could be a valuable starting point for the development of new anti-infective drugs. scirp.org

Table 2: Potential Therapeutic Applications for Benzotriazine Derivatives

| Therapeutic Area | Potential Biological Target(s) | Basis for Exploration (from related compounds) | Reference |

| Neurology/Psychiatry | Sigma-1 (σ1) Receptors | High affinity shown by 3,4-dihydro-1,2,4-benzotriazines. | semanticscholar.org |

| Cardiovascular Disease | Not specified | Antihypertensive effects observed. | semanticscholar.org |

| Inflammation | Not specified | Anti-inflammatory activity reported. | semanticscholar.org |

| Infectious Diseases | Various (viral/bacterial enzymes) | Antimicrobial and antiviral activities of other triazine heterocycles. | scirp.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-1,2,4-benzotriazine 4-oxide, and how can its purity be validated?

- Answer : The compound is synthesized via bioreductive processing of tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide) using enzymatic systems like xanthine/xanthine oxidase or NADPH:cytochrome P450 oxidoreductase . Purity validation requires a combination of HPLC for tracking metabolites (e.g., distinguishing 4-oxide from 1-oxide isomers) and spectroscopic techniques such as UV-vis spectroscopy (to monitor λmax shifts at ~450 nm in acidic conditions) and <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation .

Q. How is the crystal structure of this compound characterized, and what molecular interactions dominate its solid-state arrangement?

- Answer : Single-crystal X-ray diffraction (XRD) reveals planar triazine rings with intermolecular hydrogen bonding between the amino group (N–H) and the 4-oxide oxygen. Hirshfeld surface analysis further quantifies contributions from van der Waals interactions (e.g., C–H···O and N–H···N contacts), critical for understanding packing efficiency in materials science applications .

Q. What is the primary mechanism underlying the antitumor activity of this compound?

- Answer : The compound acts as a hypoxia-selective metabolite of tirapazamine, undergoing one-electron reduction to generate a benzotriazinyl radical. This radical induces DNA damage via hydroxyl radical (•OH) formation, confirmed by scavenger studies (e.g., DMSO conversion to methanesulfinic acid) and non-specific DNA cleavage patterns observed in comet assays .

Advanced Research Questions

Q. How do contradictory findings regarding the metabolic stability of this compound under hypoxic conditions inform experimental design?

- Answer : While the 4-oxide is identified as a transient metabolite, its rapid enzymatic reduction to 3-amino-1,2,4-benzotriazine (deoxygenated form) under hypoxia complicates detection . Researchers should employ anaerobic chambers with real-time LC/MS monitoring to capture short-lived intermediates. Additionally, competitive inhibition assays with cytochrome P450 oxidoreductase (CYP450) can clarify metabolic pathways .

Q. What methodological approaches resolve discrepancies in DNA damage mechanisms (triazinyl radical vs. hydroxyl radical)?

- Answer : Kinetic isotope effect (KIE) studies using deuterated solvents (e.g., D2O) differentiate •OH-mediated cleavage (KIE ~1.1–1.2) from direct triazinyl radical attack (KIE ~2–3). Spin-trapping agents like DMPO coupled with EPR spectroscopy provide direct evidence of radical speciation .

Q. How can computational modeling optimize the hypoxia-selective activity of 3-amino-1,2,4-benzotriazine derivatives?

- Answer : Density functional theory (DFT) calculates reduction potentials (Ered) to predict bioreductive activation thresholds. For example, Ered values < -400 mV (vs. NHE) correlate with hypoxia selectivity. Natural bond orbital (NBO) analysis further identifies electron-deficient regions in the triazine ring that favor radical formation .

Q. What experimental strategies address the pH-dependent optical properties of this compound in fluorescence studies?

- Answer : UV-vis spectroscopy at pH 4–10 shows minimal spectral shifts, but fluorescence quenching occurs in polar solvents (e.g., acetonitrile) due to hydrogen-bonded complex formation. Time-resolved fluorescence decay assays with Stern-Volmer analysis quantify quenching constants (KSV), while DFT models simulate solvent effects on excited-state dynamics .

Methodological Guidelines

- Structural Analysis : Combine XRD for crystallography, Hirshfeld surfaces for intermolecular interactions, and <sup>15</sup>N NMR for electronic environment mapping .

- Metabolic Profiling : Use anaerobic LC/MS with isotopically labeled tracers (e.g., <sup>13</sup>C-tirapazamine) to track reduction pathways .

- DNA Damage Assays : Employ plasmid relaxation assays (gel electrophoresis) and <sup>32</sup>P-end labeling for sequence-agnostic cleavage analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.